molecular formula C12H19NO3 B5910402 6-(Morpholin-4-yl)hex-4-yn-2-yl acetate

6-(Morpholin-4-yl)hex-4-yn-2-yl acetate

Cat. No.: B5910402
M. Wt: 225.28 g/mol
InChI Key: DERGOAAPVUIYMW-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)hex-4-yn-2-yl acetate is a chemical compound that features a morpholine ring attached to a hexynyl chain with an acetate group. This compound is of interest due to its unique structure, which combines the properties of morpholine, an alkyne, and an ester. These structural elements make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)hex-4-yn-2-yl acetate typically involves the following steps:

    Formation of the Hexynyl Chain: The hexynyl chain can be synthesized through a series of reactions starting from simpler alkyne precursors.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the hexynyl chain to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkyne group in 6-(Morpholin-4-yl)hex-4-yn-2-yl acetate can undergo oxidation reactions to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkylated morpholine derivatives

Properties

IUPAC Name

6-morpholin-4-ylhex-4-yn-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(16-12(2)14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERGOAAPVUIYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCOCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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